molecular formula C8H14N2 B1265603 Hexahydro-1H-azepine-1-acetonitrile CAS No. 54714-50-0

Hexahydro-1H-azepine-1-acetonitrile

Cat. No. B1265603
CAS RN: 54714-50-0
M. Wt: 138.21 g/mol
InChI Key: OHKGIEVCPHMZKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azepine derivatives often involves complex reactions that may include cyclization, condensation, and ring expansion processes. For instance, the formation of benzazepines from indoles with dimethyl acetylenedicarboxylate in acetonitrile illustrates a method of synthesizing azepine derivatives through a Diels–Alder addition followed by structural rearrangement (Acheson, Bridson, & Cameron, 1972). Similarly, the synthesis of dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes mediated by SnCl4 showcases another approach to constructing azepine cores (Porashar, Biswas, Sahu, Chutia, & Saikia, 2022).

Molecular Structure Analysis

Molecular structure analysis of azepine derivatives reveals diverse conformational possibilities owing to the seven-membered ring structure. For example, the structural elucidation of azepine compounds through X-ray diffraction studies helps in understanding the conformational dynamics and the spatial arrangement of substituents around the azepine ring (Longato, Montagner, Bandoli, & Zangrando, 2006).

Chemical Reactions and Properties

Azepines undergo a variety of chemical reactions, including ring-opening, cycloaddition, and nucleophilic substitution, which significantly affect their chemical properties. The highly regioselective ring opening of epoxides and aziridines using cerium(III) chloride and sodium azide in acetonitrile to synthesize 1,2-azidoalcohols and 1,2-azidoamines exemplifies the reactivity of azepine derivatives (Sabitha, Babu, Rajkumar, & Yadav, 2002).

Physical Properties Analysis

The physical properties of Hexahydro-1H-azepine-1-acetonitrile, such as melting point, boiling point, solubility, and crystal structure, are crucial for its characterization and application in various fields. The crystal structure of azepine derivatives, determined through X-ray crystallography, provides insight into the compound's physical characteristics and stability (Quintero, Palma, Choquesillo-Lazarte, Cobo, & Glidewell, 2019).

Chemical Properties Analysis

The chemical properties of Hexahydro-1H-azepine-1-acetonitrile, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are defined by its molecular structure and functional groups. The electrochemical fluorination of hexahydroazepine and its derivatives showcases the chemical reactivity and potential for functionalization of azepine compounds (Abe, Pandey, & Baba, 2000).

Scientific Research Applications

  • Summary of the Application : Hexahydro-1H-azepine-1-acetonitrile is used in chromatography, specifically in High-Performance Liquid Chromatography (HPLC). It can be analyzed using a reverse phase (RP) HPLC method .
  • Methods of Application or Experimental Procedures : The mobile phase of the HPLC method contains acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
  • Results or Outcomes : The result of this application is the successful separation of Hexahydro-1H-azepine-1-acetonitrile using the Newcrom R1 HPLC column . This method is scalable and can be used for isolating impurities in preparative separation. It is also suitable for pharmacokinetics .

Safety And Hazards

Hexahydro-1H-azepine-1-acetonitrile is a highly flammable liquid and vapor . It causes severe skin burns and eye damage . It is fatal if swallowed and toxic if inhaled . It may cause damage to the respiratory system .

Future Directions

There is ongoing interest in the synthesis of seven-membered heterocycles, including azepines like Hexahydro-1H-azepine-1-acetonitrile . This interest is driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, and reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .

properties

IUPAC Name

2-(azepan-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c9-5-8-10-6-3-1-2-4-7-10/h1-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKGIEVCPHMZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203183
Record name 1H-Azepine-1-acetonitrile, hexahydro-
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Hexahydro-1H-azepine-1-acetonitrile

CAS RN

54714-50-0
Record name Hexahydro-1H-azepine-1-acetonitrile
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Record name Hexahydro-1H-azepine-1-acetonitrile
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Record name 54714-50-0
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Record name 1H-Azepine-1-acetonitrile, hexahydro-
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Record name Hexahydro-1H-azepine-1-acetonitrile
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Record name HEXAHYDRO-1H-AZEPINE-1-ACETONITRILE
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Synthesis routes and methods

Procedure details

Azepane (289) (4.9 mL, 43.8 mmol) was added dropwise to a stirred aqueous solution of glycolonitrile (55%, 5.0 g, 48.2 mmol) at 5° C. and the solution was stirred at 70° C. for 30 min. The solution was cooled, diluted with water (20 mL), washed with Et2O (3×50 mL). The organic fraction was dried and the solvent evaporated to give nitrile 290 (5.58 g, 92%) as a colourless oil: 1H NMR δ 3.56 (s, 2H, CH2CN), 2.71 (br dd, J=5.8, 5.5 Hz, 4H, 2×CH2N), 1.67-1.73 (m, 4H, 2×CH2), 1.59-1.64 (m, 4H, 2×CH2).
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
92%

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